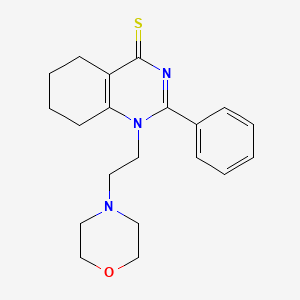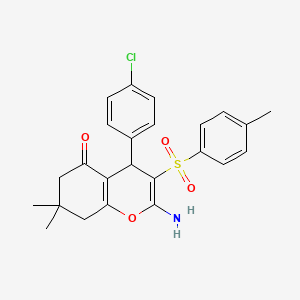
2-amino-4-(4-chlorophenyl)-7,7-dimethyl-3-(4-methylphenyl)sulfonyl-6,8-dihydro-4H-chromen-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-amino-4-(4-chlorophenyl)-7,7-dimethyl-3-(4-methylphenyl)sulfonyl-6,8-dihydro-4H-chromen-5-one” is a synthetic organic compound that belongs to the class of chromenone derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “2-amino-4-(4-chlorophenyl)-7,7-dimethyl-3-(4-methylphenyl)sulfonyl-6,8-dihydro-4H-chromen-5-one” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the chromenone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the sulfonyl group: This step often involves sulfonylation reactions using sulfonyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds usually involve optimization of the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions might target the carbonyl group or the sulfonyl group, leading to alcohols or thiols.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the amino group.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce alcohols.
科学的研究の応用
Chemistry
The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology
In biological research, chromenone derivatives are often studied for their potential as enzyme inhibitors or signaling pathway modulators.
Medicine
Medicinal chemistry applications might include the development of new drugs targeting specific diseases, such as cancer or inflammatory conditions.
Industry
In the industrial sector, such compounds can be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.
作用機序
The mechanism of action for “2-amino-4-(4-chlorophenyl)-7,7-dimethyl-3-(4-methylphenyl)sulfonyl-6,8-dihydro-4H-chromen-5-one” would depend on its specific biological target. Generally, chromenone derivatives can interact with enzymes or receptors, modulating their activity. This interaction often involves binding to the active site or allosteric sites, leading to inhibition or activation of the target.
類似化合物との比較
Similar Compounds
4H-chromen-4-one derivatives: These compounds share the chromenone core and exhibit similar biological activities.
Sulfonylated aromatic compounds: These compounds have sulfonyl groups attached to aromatic rings, contributing to their chemical reactivity and biological properties.
Uniqueness
The uniqueness of “2-amino-4-(4-chlorophenyl)-7,7-dimethyl-3-(4-methylphenyl)sulfonyl-6,8-dihydro-4H-chromen-5-one” lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both amino and sulfonyl groups, along with the chromenone core, provides a versatile scaffold for further functionalization and application in various fields.
特性
IUPAC Name |
2-amino-4-(4-chlorophenyl)-7,7-dimethyl-3-(4-methylphenyl)sulfonyl-6,8-dihydro-4H-chromen-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClNO4S/c1-14-4-10-17(11-5-14)31(28,29)22-20(15-6-8-16(25)9-7-15)21-18(27)12-24(2,3)13-19(21)30-23(22)26/h4-11,20H,12-13,26H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKDAILXJQUONRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC3=C(C2C4=CC=C(C=C4)Cl)C(=O)CC(C3)(C)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(E)-methyl 3-methyl-2-((1-(thiophen-2-ylsulfonyl)piperidine-4-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2679370.png)
![3-(4-Methylphenyl)-1-phenacyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2679373.png)
![11-([1,1'-Biphenyl]-3-yl)-11,12-dihydroindolo[2,3-a]carbazole](/img/structure/B2679374.png)
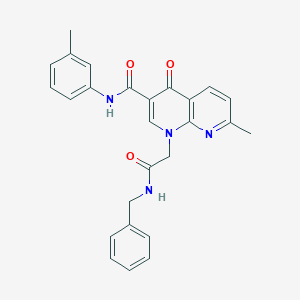
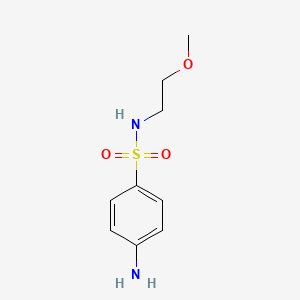
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B2679377.png)
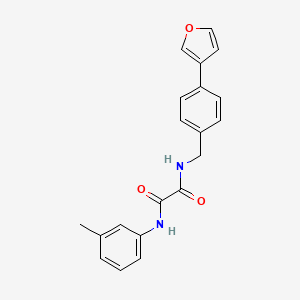
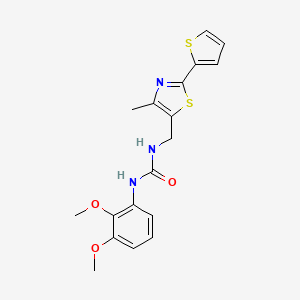
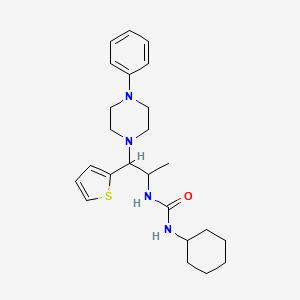
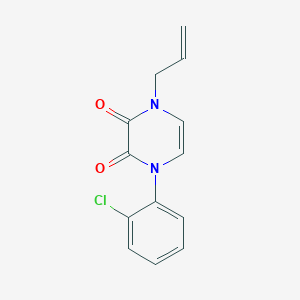
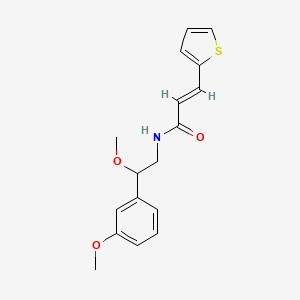
![[bis(2,2,2-trifluoroethoxy)phosphoryl][(4-bromophenyl)methyl]amine](/img/structure/B2679392.png)
